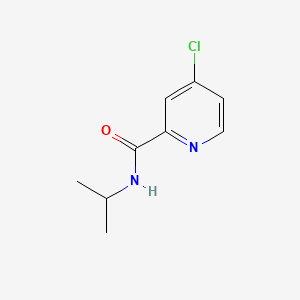![molecular formula C13H9FN2O2S B1322818 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 951908-85-3](/img/structure/B1322818.png)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Vue d'ensemble
Description
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid, also known as FMITC, is a novel small molecule compound with potential applications in scientific research. It has been studied in a variety of areas, including synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
The compound has been involved in the synthesis of heterocyclic compounds, particularly imidazothiazole derivatives, with research focusing on their synthesis and structural analysis. For instance, Shilcrat et al. (1991) detailed the regiospecific synthesis of related compounds, highlighting their structural characteristics through X-ray crystallography (Shilcrat et al., 1991).
Similarly, Šačkus et al. (2015) developed methods for the preparation of heterocyclic analogs of α-aminoadipic acid based on the imidazo[2,1-b][1,3]thiazole ring system, showcasing the versatility of these compounds in chemical syntheses (Šačkus et al., 2015).
Biological Activities and Applications
The compound and its derivatives have been evaluated for various biological activities. For example, Abignente et al. (1983) assessed the anti-inflammatory, analgesic, and antipyretic activities of related acids (Abignente et al., 1983).
In the field of antimicrobial research, Ur et al. (2004) synthesized derivatives of imidazo[2,1-b]thiazole and tested them for antimicrobial activity against various pathogens (Ur et al., 2004).
The compound's derivatives have also shown promise in the development of new pharmaceuticals, as evidenced by research into their potential as novel prodrugs and immunoregulatory agents. Coburn et al. (1981) synthesized derivatives and evaluated them as potential prodrugs for methimazole (Coburn et al., 1981).
Advanced Material Science and Analytical Applications
- Beyond biological applications, the compound has been studied for its potential in material science and analytical chemistry. Lambert et al. (2000) explored its derivatives for the selective detection of metal ions, which could have implications in environmental and analytical chemistry (Lambert et al., 2000).
Mécanisme D'action
Target of Action
Compounds containing the imidazole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that they interact with various cellular targets .
Mode of Action
It’s known that imidazole and thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties have been found to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing imidazole and thiazole moieties have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQPIXKMFXXTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627621 | |
| Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951908-85-3 | |
| Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


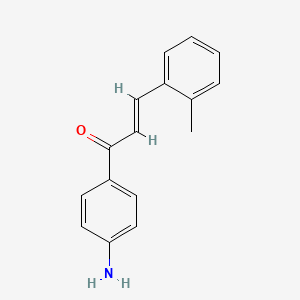
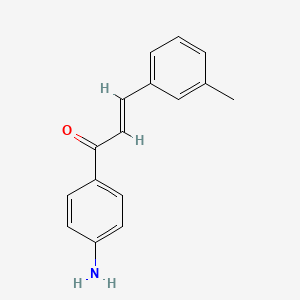
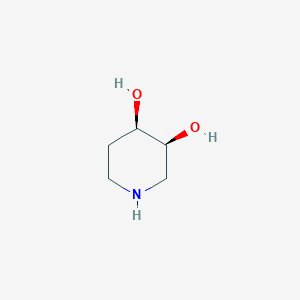

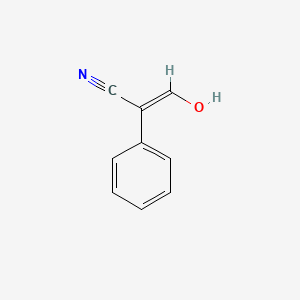

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
